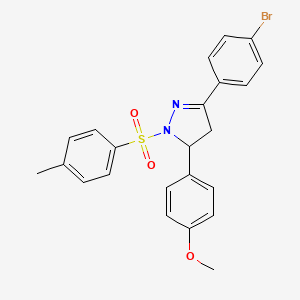
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole, commonly known as BPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BPTP belongs to the class of pyrazole derivatives and has been found to exhibit potent biological activity.
科学的研究の応用
Precursors to Various Pyrazoles
Brominated trihalomethylenones, including derivatives that might structurally resemble the target compound, have been explored as versatile precursors for synthesizing a range of pyrazoles. These compounds can undergo cyclocondensation reactions, substitution reactions, and nucleophilic substitution reactions to yield various pyrazole derivatives. Such processes can produce compounds with potential applications in medicinal chemistry and materials science due to their moderate to good yields and simple methodologies (Martins et al., 2013).
Structural and Spectroscopic Studies
Research into NH-pyrazoles, which could be structurally similar to the compound , has revealed complex patterns of hydrogen bonds and tautomerism. These studies are crucial for understanding the chemical behavior and potential applications of pyrazoles in drug design and development. The ability to form stable hydrogen bonds can be an essential feature in the development of pharmaceuticals (Cornago et al., 2009).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrazole derivatives make them candidates for applications in photonics and optoelectronics. For instance, the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed the potential for NLO activity, which could be exploited in the development of optical materials (Tamer et al., 2015).
Anticancer and Antiviral Activities
Pyrazoline derivatives have been synthesized and evaluated for their anticancer and antiviral activities. Such compounds, due to their structural features and biological activities, could lead to the development of new therapeutic agents. The specific activities of these compounds against certain cancer cell lines and viruses highlight the potential medical applications of pyrazole-based derivatives (Havrylyuk et al., 2013).
Corrosion Inhibition
Pyranopyrazole derivatives have been explored for their corrosion inhibition performance, demonstrating the versatility of pyrazole compounds beyond biological applications. These findings suggest potential applications in materials science, particularly in protecting metals against corrosion (Yadav et al., 2016).
作用機序
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent or intermediate in a chemical reaction, its mechanism would depend on the specific reaction conditions .
将来の方向性
The future research directions for this compound would depend on its intended application. If it’s a novel compound, studies could be conducted to explore its potential uses. This could include testing its biological activity if it’s a potential drug candidate, or studying its reactivity if it’s a new synthetic reagent .
特性
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-16-3-13-21(14-4-16)30(27,28)26-23(18-7-11-20(29-2)12-8-18)15-22(25-26)17-5-9-19(24)10-6-17/h3-14,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCWKSMKDOFOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)
![N-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2551184.png)
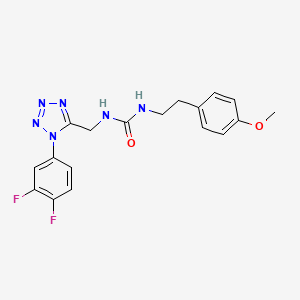
![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)
![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)
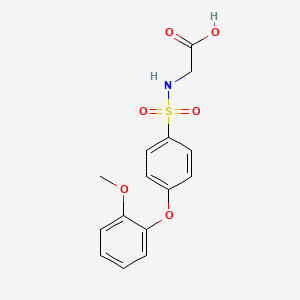
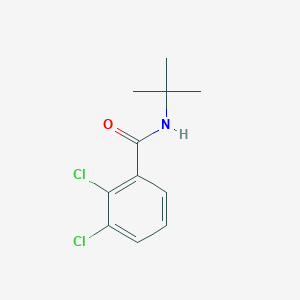
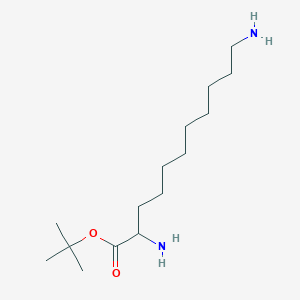
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
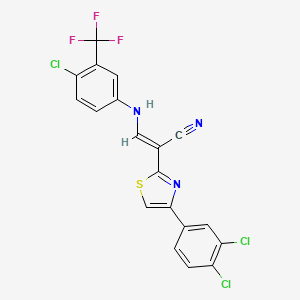
![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate](/img/structure/B2551202.png)
![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)
